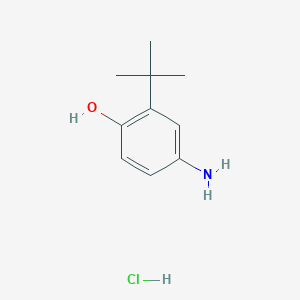

4-Amino-2-(tert-butyl)phenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-(tert-butyl)phenol hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound is used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .

Mode of Action

It is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions .

Result of Action

As an intermediate in chemical synthesis, its primary role may be in the formation of other biologically active compounds .

Actividad Biológica

4-Amino-2-(tert-butyl)phenol hydrochloride (CAS Number: 116943-81-8) is a chemical compound characterized by the presence of an amino group and a tert-butyl group attached to a phenolic structure. Its unique molecular configuration contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research and environmental studies.

- Molecular Formula : C10H15ClN2O

- Molecular Weight : 202.69 g/mol

- Structure : The compound features a hydroxyl group (-OH) and an amino group (-NH2), which are critical for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods demonstrated that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound exhibits selective inhibition towards BChE with an IC50 value indicating its potential as a therapeutic agent in managing cholinergic dysfunctions.

The biological activities of this compound are largely attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Mechanism : Disruption of cell membrane integrity.

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS).

- Cholinesterase Inhibition : Binding at the active site of AChE and BChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective antibacterial action.

Study on Antioxidant Properties

In a controlled experiment, the antioxidant capacity was measured using both DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µM in the DPPH assay, indicating strong free radical scavenging ability compared to standard antioxidants like ascorbic acid.

Study on Cholinesterase Inhibition

In vitro tests showed that this compound inhibited AChE with an IC50 value of 5 µM. Molecular docking studies revealed binding interactions with key residues in the enzyme's active site, supporting its potential as a lead compound for Alzheimer's treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-2,4-di-tert-butylphenol | C14H23NO | More bulky; used as an ivacaftor intermediate |

| 2-Amino-4-tert-butylphenol | C10H15NO | Simpler structure; lacks amino group at position four |

| 4-(Aminomethyl)-2-methylphenol | C10H13N | Different reactivity due to aminomethyl group |

Propiedades

IUPAC Name |

4-amino-2-tert-butylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6,12H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYIJLJUBOOHOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116943-81-8 |

Source

|

| Record name | 4-amino-2-(tert-butyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.